molecular formula C12H16BrN3O2 B12968655 Ethyl 5-bromo-6-piperazin-1-ylnicotinate

Ethyl 5-bromo-6-piperazin-1-ylnicotinate

Cat. No.: B12968655
M. Wt: 314.18 g/mol
InChI Key: YSYGPEUFYJOKGK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-piperazin-1-ylnicotinate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine ring, a privileged structure in pharmaceuticals known for its versatility in molecular interactions . Piperazine-based compounds are frequently explored as core scaffolds in the development of bioactive molecules, including potential inhibitors of viral proteases and ligands for central nervous system targets such as dopamine receptors . The molecular structure of this compound combines a brominated nicotinate ester with the piperazine moiety. The ethyl ester group can serve as a synthetic handle for further functionalization, while the bromine atom offers a site for cross-coupling reactions, making this reagent a valuable building block for the synthesis of more complex derivatives . Researchers may utilize this compound in the design and synthesis of novel molecules for screening against various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

ethyl 5-bromo-6-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16BrN3O2/c1-2-18-12(17)9-7-10(13)11(15-8-9)16-5-3-14-4-6-16/h7-8,14H,2-6H2,1H3

InChI Key

YSYGPEUFYJOKGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N2CCNCC2)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Bromo 6 Piperazin 1 Ylnicotinate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of Ethyl 5-bromo-6-piperazin-1-ylnicotinate identifies the primary bond disconnections at the C-N bond of the piperazine (B1678402) ring and the ester functional group. This approach logically simplifies the target molecule into readily available or synthetically accessible precursors.

The key disconnection strategy involves:

C-N Bond Disconnection: The bond between the pyridine (B92270) ring and the piperazine moiety can be disconnected, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This points to a di-halogenated nicotinic acid derivative and piperazine as the key precursors.

Ester Disconnection: The ethyl ester group can be retrosynthetically cleaved to the corresponding carboxylic acid, indicating a final esterification step or the use of a pre-functionalized starting material.

Following this analysis, the principal precursors for the synthesis are identified as:

Ethyl 5-bromo-6-chloronicotinate: This di-halogenated pyridine serves as the electrophilic substrate for the SNAr reaction.

Piperazine: This cyclic secondary amine acts as the nucleophile.

Ethanol (B145695) and an acid catalyst (for esterification): If the synthesis starts from the corresponding carboxylic acid.

An alternative precursor route could involve starting with 5-bromo-6-hydroxynicotinic acid. chemicalbook.comchem-iso.comchemscene.comchemspider.comsigmaaldrich.com This would necessitate an initial chlorination step to convert the hydroxyl group into a better leaving group for the subsequent nucleophilic substitution.

Bromination Strategies on Nicotinate (B505614) Esters

The introduction of a bromine atom at the 5-position of the nicotinate ring is a critical step. Direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. stackexchange.com

A common and effective strategy involves the bromination of a more activated precursor, such as 6-hydroxynicotinic acid. The hydroxyl group at the 6-position activates the ring, facilitating electrophilic substitution at the adjacent 5-position. A typical procedure involves treating 6-hydroxynicotinic acid with bromine in an aqueous medium. chemicalbook.com

ReactantReagentSolventConditionsProductYield
6-hydroxynicotinic acidBromineWaterIce bath, then RT for 24h5-bromo-6-hydroxynicotinic acid97%

Alternatively, regioselective bromination of certain substituted pyridines can be achieved using specific reagents and catalysts under controlled conditions. mdpi.comorganic-chemistry.orgresearchgate.net For instance, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. mdpi.com

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Piperazine

The core reaction in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine with piperazine. researchgate.net The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack at the positions ortho and para to the nitrogen atom. stackexchange.comnumberanalytics.com In the case of Ethyl 5-bromo-6-chloronicotinate, the chlorine atom at the 6-position is the more reactive site for nucleophilic displacement by piperazine. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom and the ester group, which stabilize the Meisenheimer complex intermediate formed during the reaction.

The reaction is typically carried out by heating the di-halogenated pyridine with an excess of piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed.

ElectrophileNucleophileSolventBase (optional)ConditionsProduct
Ethyl 5-bromo-6-chloronicotinatePiperazineAcetonitrile (B52724)K₂CO₃RefluxThis compound
2-chloro-3-nitropyridine (B167233)PiperazineAcetonitrile-Reflux, 12h1-(3-nitropyridin-2-yl)piperazine

The presence of the nitro group in 2-chloro-3-nitropyridine at the 3-position makes the 2-position a strong electrophilic center, facilitating the attack by the nucleophilic nitrogen of piperazine. nih.gov

Esterification and Related Functional Group Transformations

The ethyl ester group in the target molecule is typically introduced via Fischer esterification of the corresponding carboxylic acid. This reaction involves treating the nicotinic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. google.com

A plausible synthetic sequence starts with 5-bromo-6-hydroxynicotinic acid. This precursor undergoes chlorination to yield 5-bromo-6-chloronicotinic acid. Subsequent esterification with ethanol provides the key intermediate, Ethyl 5-bromo-6-chloronicotinate.

Starting MaterialReagent(s)Product
5-bromo-6-hydroxynicotinic acidPOCl₃, PCl₅, or SOCl₂5-bromo-6-chloronicotinic acid
5-bromo-6-chloronicotinic acidEthanol, H₂SO₄ (catalytic)Ethyl 5-bromo-6-chloronicotinate
Nicotinic acidEthanol, Solid acid catalyst (HND230)Ethyl nicotinate

A Chinese patent describes a method for preparing ethyl nicotinate using a solid acid catalyst, which can be a more environmentally friendly and industrially scalable approach compared to using strong mineral acids. google.com

Optimization of Reaction Conditions and Yield for Industrial Viability

For the synthesis to be viable on an industrial scale, optimization of reaction parameters is crucial to maximize yield, minimize costs, and ensure safety. numberanalytics.com Key areas for optimization in the synthesis of this compound include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and product purity. For the SNAr step, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred.

Base: The use of an appropriate base, such as potassium carbonate or triethylamine, can improve the reaction rate and yield by scavenging the acid byproduct.

Temperature and Reaction Time: Optimizing the temperature and reaction time is essential to ensure complete reaction while minimizing the formation of byproducts.

Reactant Stoichiometry: The molar ratio of piperazine to the di-halogenated pyridine can be adjusted to drive the reaction to completion and minimize the formation of di-substituted products.

Catalyst: While not always necessary for SNAr reactions with highly activated substrates, the use of catalysts could be explored to enhance reaction efficiency under milder conditions.

ParameterCondition 1Condition 2Condition 3Optimal Condition (Example)
Solvent TolueneDMFDMSODMSO
Base K₂CO₃Na₂CO₃Et₃NK₂CO₃
Temperature (°C) 80100120100
Piperazine (equiv.) 1.11.52.01.5
Yield (%) ModerateGoodHigh>90%

Mechanistic Insights into Key Synthetic Steps

The pivotal step in this synthesis, the nucleophilic aromatic substitution, proceeds via a well-established mechanism.

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of piperazine on the electron-deficient carbon atom at the 6-position of the pyridine ring. This carbon is activated by the adjacent ring nitrogen and the electron-withdrawing ester group.

Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing substituents, particularly the ring nitrogen. The ability to delocalize the negative charge onto the electronegative nitrogen atom is a key factor in the feasibility of SNAr on pyridine rings. stackexchange.com

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.

Derivatization and Analog Development of Ethyl 5 Bromo 6 Piperazin 1 Ylnicotinate

Design Principles for Structural Modifications and Scaffold Diversity

The design of new analogs of Ethyl 5-bromo-6-piperazin-1-ylnicotinate is guided by established medicinal chemistry principles. A primary strategy is scaffold diversification, which involves altering the core molecular framework to explore new chemical space and potentially discover novel biological activities. researchgate.netnih.gov Natural products often serve as an inspiration for scaffold design due to their inherent structural diversity and biological relevance. researchgate.net The goal is to create libraries of compounds with varied three-dimensional shapes and pharmacophoric features, which increases the probability of identifying molecules with improved interactions with biological targets. nih.govbiorxiv.org

Structure-activity relationship (SAR) studies are fundamental to this process, systematically evaluating how specific structural changes affect the compound's activity. nih.govnih.govresearchgate.net For piperazine-containing compounds, SAR exploration has revealed that modifications at the N1 and N4 positions of the piperazine (B1678402) ring significantly influence biological outcomes. nih.govmdpi.com The introduction of different substituents can modulate lipophilicity, polarity, and steric bulk, which in turn affects target binding, selectivity, and metabolic stability. mdpi.com Computational methods and principles of bioisosterism are often employed to rationally guide these modifications. ufrj.brdrugdesign.orgdrughunter.com

Key design principles include:

Scaffold Hopping: Replacing the central pyridine-piperazine core with other heterocyclic systems to access novel intellectual property and different biological profiles. nih.gov

Privileged Structures: Utilizing the N-arylpiperazine motif, which is known to interact with multiple biological targets with high affinity. mdpi.com

Diversity-Oriented Synthesis (DOS): Creating a wide range of structurally diverse molecules from a common starting material to broadly probe biological space. researchgate.net

Modifications of the Nicotinate (B505614) Ester Moiety

The ethyl ester group of the nicotinate moiety is a prime site for modification to enhance metabolic stability and modulate activity. Esters are often susceptible to in vivo hydrolysis by esterases, which can lead to rapid clearance. nih.gov

One common modification is the conversion of the ester to a more stable amide. libretexts.org This can be achieved by reacting the parent ester or the corresponding carboxylic acid with a diverse range of primary or secondary amines. Enzymatic methods, for instance using lipases like Novozym® 435, offer a green and efficient route to these amide derivatives. nih.gov

Another key strategy is bioisosteric replacement, where the ester functional group is substituted with another group that has similar physical or chemical properties but may offer improved metabolic stability or binding interactions. ufrj.brnih.govresearchgate.net

Table 1: Examples of Bioisosteric Replacements for Esters

Original GroupBioisosteric ReplacementRationale
Ethyl EsterAmideIncreased metabolic stability against esterases. nih.govlibretexts.org
Ethyl Ester1,3,4-OxadiazoleMetabolically stable mimic of the ester group. nih.gov
Ethyl Ester1,2,4-TriazoleCan serve as a stable amide or ester isostere. nih.gov
Ethyl EsterKetoxime EtherNon-aromatic bioisostere that can mimic ester conformation. ufrj.brresearchgate.net
Carboxylic AcidTetrazoleAcidic heterocycle with improved lipophilicity and oral bioavailability compared to the corresponding carboxylic acid. drughunter.com

These modifications can subtly alter the electronic and steric properties of the molecule, potentially leading to improved pharmacodynamic and pharmacokinetic profiles. ufrj.brresearchgate.net

Systematic Substitutions on the Piperazine Ring System

The piperazine ring, particularly the unsubstituted secondary amine, provides a convenient handle for extensive derivatization. The majority of piperazine-containing drugs feature substitutions at the nitrogen atoms. nih.govrsc.orgopenalex.org Systematic substitutions at this position are a primary strategy to modulate the compound's properties.

N-Alkylation: The introduction of alkyl groups to the free nitrogen of the piperazine ring is a common modification. This can be achieved through several methods, including nucleophilic substitution with alkyl halides (chlorides or bromides) or reductive amination with aldehydes or ketones. mdpi.comnih.gov To avoid dialkylation, strategies such as using a large excess of piperazine or employing a protecting group (e.g., Boc) on one nitrogen are often used. researchgate.net

N-Arylation: The synthesis of N-arylpiperazines is another important derivatization pathway. The Buchwald-Hartwig amination is a powerful method for coupling the piperazine nitrogen with aryl halides, allowing for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl rings. mdpi.com

Table 2: Common Reactions for Piperazine Ring Substitution

Reaction TypeReagentsPurpose
N-Alkylation (Nucleophilic Substitution)Alkyl halides (R-Br, R-Cl), Base (e.g., K2CO3)Introduction of simple or functionalized alkyl chains. mdpi.comnih.gov
N-Alkylation (Reductive Amination)Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)3)Versatile method for introducing diverse alkyl substituents. mdpi.comnih.gov
N-Arylation (Buchwald-Hartwig)Aryl halides/triflates, Palladium catalyst, Ligand, BaseFormation of N-aryl and N-heteroaryl piperazine derivatives. mdpi.com
AcylationAcid chlorides, AnhydridesFormation of amide linkages.
SulfonylationSulfonyl chloridesIntroduction of sulfonyl groups. nih.gov

These substitutions can significantly impact a compound's interaction with its target, as well as properties like solubility and cell permeability. nih.govblumberginstitute.org For example, introducing basic amine-containing side chains can enhance solubility. blumberginstitute.org

Halogen Atom Exchange and Positional Isomerism on the Pyridine (B92270) Ring

The bromine atom at the C5 position of the pyridine ring is a key site for modification through halogen exchange reactions or for exploring positional isomerism. Such changes can influence the electronic nature of the aromatic ring and provide vectors for further functionalization.

Halogen Exchange: The bromo-substituent can be exchanged for other halogens (e.g., chlorine, fluorine, or iodine) or converted into other functional groups. Metal-halogen exchange, typically using organolithium reagents like n-butyllithium, is a common method to generate a lithiated pyridine intermediate. acs.orgwikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. The reactivity for exchange typically follows the order I > Br > Cl. wikipedia.org Direct fluorination of halopyridines can also be achieved using reagents like potassium fluoride, although this may require harsh conditions. science.gov

Positional Isomerism: Synthesizing isomers where the bromine and piperazine substituents are located at different positions on the pyridine ring is a crucial strategy to probe the spatial requirements of the target's binding pocket. For example, moving the bromo group from the C5 to the C3 or C4 position would significantly alter the molecule's geometry and electronic distribution, potentially leading to changes in activity and selectivity.

Table 3: Potential Modifications on the Pyridine Ring

ModificationSynthetic StrategyPotential Outcome
Br to Cl/F ExchangeNucleophilic Aromatic Substitution (e.g., with KF)Modulates electronics and potential for hydrogen bonding. science.gov
Br to I ExchangeFinkelstein reaction or metal-halogen exchange followed by iodinationCreates a more reactive handle for cross-coupling reactions.
Br to Aryl/AlkylMetal-catalyzed cross-coupling (e.g., Suzuki, Stille)Introduces steric bulk and explores new binding interactions.
Positional Isomer SynthesisDe novo synthesis from different pyridine building blocksExplores different spatial arrangements of key functional groups. acs.org

Synthesis of Bridged Piperazine Analogues and Related Heterocycles

To explore different conformations and to rigidify the structure, the piperazine ring can be replaced with bridged analogues or other related heterocyclic bioisosteres. enamine.netacs.org This strategy can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target, and can also improve pharmacokinetic properties. blumberginstitute.org

Common piperazine bioisosteres include:

Diazabicycloalkanes: Systems like 3,8-diazabicyclo[3.2.1]octane are used as conformationally restricted piperazine mimics. researchgate.net They maintain the two nitrogen atoms but fix their spatial relationship, which can be advantageous for optimizing target interactions.

Homopiperazine (B121016) (1,4-diazepane): This seven-membered ring offers more conformational flexibility than piperazine and has been incorporated into various biologically active compounds. acs.orgresearchgate.net

Spiro-diamines: Replacing the piperazine with a spirocyclic diamine can beneficially affect activity and reduce cytotoxicity compared to the parent compound. enamine.net

The synthesis of these analogues often requires multi-step sequences starting from suitable precursors. The goal is to create molecules that mimic the key pharmacophoric features of the original piperazine ring while offering a different structural and conformational profile. blumberginstitute.orgcambridgemedchemconsulting.com

Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into the scaffold, either on the piperazine ring or its substituents, opens up the exploration of three-dimensional chemical space. Since enantiomers of a chiral drug can have different pharmacological and toxicological properties, the development of stereoselective syntheses is crucial. rsc.org

Methods for accessing enantiomerically pure analogues include:

Asymmetric Synthesis: This involves building the chiral molecule from achiral starting materials using chiral catalysts or auxiliaries. rsc.orgoup.comresearchgate.net For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can provide chiral piperazin-2-ones, which are precursors to chiral piperazines. rsc.org Similarly, asymmetric allylic alkylation can produce highly enantioenriched piperazin-2-ones. thieme-connect.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the desired chiral scaffold. nih.govclockss.org

Chiral Resolution: This technique involves separating a racemic mixture into its constituent enantiomers. acs.org This can be done by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography (e.g., HPLC with a chiral stationary phase). acs.orgnih.gov

The development of chiral analogues is critical for understanding the stereochemical requirements of the biological target and for producing safer and more effective therapeutic agents. rsc.orgnih.govcrossref.orgwhiterose.ac.uk

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

For Ethyl 5-bromo-6-piperazin-1-ylnicotinate, ¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the ethyl group, and the methylene protons of the piperazine (B1678402) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the ester group, as well as the nitrogen atoms in the heterocyclic rings. Spin-spin coupling patterns would reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon in the ester group, the aromatic carbons, and the aliphatic carbons of the ethyl and piperazine moieties would be characteristic of their local electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as experimental data is not publicly available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2 8.0 - 8.5 150 - 155
Pyridine-H4 7.8 - 8.2 135 - 140
Piperazine-H (axial/equatorial) 3.0 - 3.5 45 - 50
Ethyl-CH₂ 4.2 - 4.5 60 - 65
Ethyl-CH₃ 1.2 - 1.5 10 - 15
Pyridine-C2 - 150 - 155
Pyridine-C3 - 125 - 130
Pyridine-C4 - 135 - 140
Pyridine-C5 (Br-substituted) - 115 - 120
Pyridine-C6 (Piperazine-substituted) - 155 - 160
Carbonyl-C=O - 165 - 170
Piperazine-C - 45 - 50
Ethyl-CH₂ - 60 - 65
Ethyl-CH₃ - 10 - 15

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would be expected to display prominent absorption bands corresponding to the various functional groups. A strong band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ethyl ester. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear in the 2800-3100 cm⁻¹ range. The C-N stretching of the piperazine and pyridine rings, as well as C-Br stretching, would be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While the C=O stretch is typically weaker in Raman spectra, the aromatic ring vibrations would be expected to show strong signals. The symmetric vibrations of the piperazine ring might also be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive, as experimental data is not publicly available.)

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H (aromatic) 3000 - 3100 3000 - 3100
C-H (aliphatic) 2850 - 3000 2850 - 3000
C=O (ester) 1700 - 1730 1700 - 1730
C=C, C=N (aromatic ring) 1450 - 1600 1450 - 1600
C-N (piperazine, pyridine) 1100 - 1300 1100 - 1300
C-O (ester) 1000 - 1250 1000 - 1250
C-Br 500 - 650 500 - 650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would be consistent with its chemical formula (C₁₂H₁₆BrN₃O₂). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities.

The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the piperazine ring, providing further confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring system. The position and intensity of these bands would be influenced by the various substituents on the ring.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and dihedral angles, as well as insights into intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial arrangement of all atoms in the molecule. This would allow for the precise determination of all bond lengths (e.g., C-C, C-N, C=O, C-Br), bond angles (e.g., within the pyridine and piperazine rings), and dihedral angles, which describe the conformation of the molecule, particularly the orientation of the piperazine ring relative to the pyridine ring and the conformation of the ethyl ester group.

The crystal packing of this compound would be determined by a variety of intermolecular forces. These could include hydrogen bonding (if any N-H protons are present on the piperazine ring, or through C-H···O or C-H···N interactions), dipole-dipole interactions arising from the polar C-Br and C=O bonds, and van der Waals forces. Understanding these interactions is crucial for explaining the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool to predict the molecular properties of compounds. For ethyl 5-bromo-6-piperazin-1-ylnicotinate, DFT calculations would be instrumental in elucidating its electronic structure, geometry, and reactivity.

Electronic Structure, Geometry Optimization, and Conformational Analysis

The electronic structure of this compound is characterized by a pyridine (B92270) ring substituted with a bromine atom, a piperazine (B1678402) ring, and an ethyl nicotinate (B505614) moiety. The bromine atom, being highly electronegative, is expected to influence the electron distribution across the aromatic system. Geometry optimization using a method such as B3LYP with a 6-311++G(d,p) basis set would be necessary to determine the most stable three-dimensional arrangement of the atoms. This would reveal crucial information about bond lengths, bond angles, and dihedral angles. Conformational analysis would further identify the lowest energy conformers, which are critical for understanding the molecule's interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich piperazine and pyridine rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient regions, such as the carbonyl group of the ester and the carbon atoms of the pyridine ring, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

ParameterDescriptionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability. A higher value suggests a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability. A lower value suggests a better electron acceptor.
Egap (LUMO-HOMO) Energy difference between LUMO and HOMOReflects the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map would highlight the electrophilic and nucleophilic regions. The electronegative oxygen and nitrogen atoms of the ester and piperazine groups, along with the bromine atom, are expected to be regions of negative electrostatic potential (red and yellow areas), indicating they are prone to electrophilic attack. The hydrogen atoms and parts of the carbon framework would likely show positive electrostatic potential (blue areas), marking them as sites for nucleophilic interaction.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is crucial for understanding potential biological activity.

Prediction of Ligand-Target Binding Modes and Orientation

To predict the biological potential of this compound, molecular docking studies would be performed against various protein targets. The molecule's optimized 3D structure would be docked into the active site of a target protein. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the piperazine nitrogen atoms and the ester's carbonyl oxygen could act as hydrogen bond acceptors, while the aromatic pyridine ring could engage in π-π stacking interactions with aromatic residues in the protein's active site. These predicted binding modes provide a rational basis for the design of new derivatives with improved affinity and selectivity.

Interaction TypePotential Interacting Groups on this compound
Hydrogen Bonding Piperazine nitrogens, Carbonyl oxygen of the ester
Hydrophobic Interactions Ethyl group, Carbon atoms of the pyridine and piperazine rings
π-π Stacking Pyridine ring
Halogen Bonding Bromine atom

Characterization of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic, Electrostatic)

A computational analysis would typically identify and characterize the key non-covalent interactions that govern the binding of this compound to its biological target.

Hydrogen Bonding: The piperazine moiety and the ester group of the compound are potential sites for hydrogen bond formation. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a hydrogen bond donor. The carbonyl oxygen of the ethyl ester is a strong hydrogen bond acceptor. A molecular docking study would pinpoint specific amino acid residues in a receptor's binding pocket that could engage in these interactions.

Pi-Stacking: The substituted pyridine ring in this compound is an aromatic system capable of engaging in pi-pi stacking interactions. These interactions would likely occur with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site of a target protein.

Without specific studies, the precise nature and strength of these interactions remain undetermined.

Estimation of Binding Energies and Affinities

Computational methods are often employed to estimate the binding energy of a ligand to its receptor, providing a theoretical measure of binding affinity. Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy of this compound.

A hypothetical data table for such a study is presented below. The values are for illustrative purposes only.

Computational MethodTarget ProteinCalculated Binding Energy (kcal/mol)
MM/GBSAKinase X-9.8
FEPGPCR Y-11.2

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecular system over time, offering insights into flexibility and stability.

Study of Conformational Dynamics and Flexibility

An MD simulation of this compound, either in solution or within a protein binding site, would reveal its conformational flexibility. The piperazine ring can adopt different chair and boat conformations, and the orientation of the ethyl ester group can vary. Understanding the dominant conformations is key to rational drug design.

Analysis of Ligand-Protein Complex Stability Over Time

By running an MD simulation of the compound bound to a target protein, researchers could assess the stability of the complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate whether the binding pose is stable over the simulation time. Furthermore, the persistence of key intermolecular interactions, like hydrogen bonds, would be monitored throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with their corresponding measured biological activities would be required. Various molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) would be calculated for each compound. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to create a predictive model. Such a model could then be used to estimate the activity of newly designed, yet unsynthesized, compounds.

As no such studies involving this compound are publicly documented, it is not possible to present any existing QSAR models or their findings.

Identification of Physicochemical Descriptors Correlating with Activity

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and molecular modeling studies specifically focused on this compound. To date, no research articles have been published that detail a Quantitative Structure-Activity Relationship (QSAR) analysis for this compound or a closely related series of analogs. Consequently, there are no established physicochemical descriptors that have been definitively correlated with its biological activity.

The process of identifying such correlations typically involves the synthesis of a library of analogous compounds, followed by the determination of their biological activity (e.g., IC₅₀ or EC₅₀ values) against a specific biological target. These experimental data are then subjected to computational analysis where various calculated physicochemical properties of the molecules are statistically correlated with their measured biological potency. This analysis helps in understanding which molecular properties are crucial for the desired biological effect.

While general QSAR studies have been conducted on broader classes of piperazine-containing molecules and substituted nicotinates for various biological targets, the specific structural features of this compound mean that the findings from those studies cannot be directly extrapolated to this compound with a high degree of confidence. The unique combination of the brominated pyridine ring, the ethyl nicotinate moiety, and the piperazine linker creates a distinct electronic and steric profile that would require a dedicated study to understand its structure-activity relationships.

For illustrative purposes, the table below includes calculated physicochemical properties for this compound and structurally related, albeit distinct, compounds found in public databases. It is crucial to note that without corresponding biological data, no correlations to activity can be drawn from this information.

Compound NameMolecular FormulaMolecular Weight (g/mol)XLogP3Topological Polar Surface Area (Ų)Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
This compoundC₁₂H₁₆BrN₃O₂314.18N/AN/AN/AN/AN/A
Ethyl 5-chloro-6-(4-{[(2-methylbenzyl)amino]carbonyl}piperazin-1-yl)nicotinateC₂₁H₂₅ClN₄O₃416.93.174.8155
Ethyl 5-bromo-6-methylnicotinateC₉H₁₀BrNO₂244.082.239.2033

The development of a predictive QSAR model for this compound and its derivatives would necessitate a dedicated research effort involving chemical synthesis, biological testing, and computational analysis. Such a study would be invaluable for guiding the rational design of more potent and selective analogs for potential therapeutic applications.

Structure Activity Relationship Sar Studies of Ethyl 5 Bromo 6 Piperazin 1 Ylnicotinate and Its Analogs

Influence of Pyridine (B92270) Ring Substitution on Biological Activity

The substitution pattern on the pyridine ring of ethyl 5-bromo-6-piperazin-1-ylnicotinate is a key determinant of its biological activity. Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry due to their ability to engage in various interactions with biological targets. nih.gov The electronic and steric nature of the substituents can significantly modulate the affinity and efficacy of the compound.

In the case of this compound, the bromine atom at the 5-position plays a crucial role. Its electron-withdrawing nature influences the electron density of the pyridine ring, which can affect its interaction with target proteins. Furthermore, the size of the bromine atom can provide important steric interactions within the binding pocket. To understand the impact of this substitution, a hypothetical analysis of various analogs is presented in the table below.

Table 1: Hypothetical Influence of Pyridine Ring Substitution at Position 5 on Biological Activity

Substituent (X) Electronic Effect Steric Hindrance Hypothetical Biological Activity (IC50, nM)
-Br Electron-withdrawing Moderate 50
-Cl Electron-withdrawing Low 75
-F Electron-withdrawing Very Low 120
-CH3 Electron-donating Low 200
-OCH3 Electron-donating Moderate 250
-NO2 Strongly Electron-withdrawing Moderate 30

This hypothetical data suggests that electron-withdrawing groups at the 5-position may be favorable for activity. The nature of the halogen can also fine-tune the activity, with bromine potentially offering an optimal balance of electronic and steric properties for a specific, yet-to-be-fully-defined biological target.

Role of the Piperazine (B1678402) Moiety in Target Recognition and Potency

The piperazine ring is a common feature in many biologically active molecules, often serving as a versatile scaffold that can be modified to enhance pharmacokinetic properties and target engagement. nih.govnih.gov In the context of this compound, the piperazine moiety likely plays several critical roles.

Firstly, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for the formation of salt bridges with acidic residues in a protein's binding site. This electrostatic interaction can significantly contribute to the binding affinity. Secondly, the piperazine ring can act as a linker, positioning the substituted pyridine ring and other functionalities in the optimal orientation for interaction with the target. nih.gov

Table 2: Hypothetical Impact of Piperazine Ring Modification on Potency

Substituent (R) Nature of Substituent Hypothetical Potency (Ki, nM)
-H Unsubstituted 100
-CH3 Small alkyl 80
-C(O)CH3 Acetyl 150
-CH2Ph Benzyl 60
-SO2CH3 Mesyl 200

This hypothetical data illustrates that small, lipophilic substituents on the piperazine nitrogen might enhance potency, potentially by accessing a hydrophobic pocket in the target protein. Conversely, larger or more polar substituents could be detrimental to binding.

Impact of Ester Group Modifications on Biological Efficacy

The ethyl ester group in this compound is another critical functional group that can be modified to tune the compound's biological efficacy and pharmacokinetic profile. Esters can participate in hydrogen bonding and are also susceptible to hydrolysis by esterases in the body, which can act as a metabolic liability or be exploited in a prodrug strategy. nih.govnih.gov

The size and nature of the alkyl group of the ester can influence its stability and interaction with the target. Replacing the ethyl ester with other esters or converting it to an amide can dramatically alter the compound's properties.

Table 3: Hypothetical Effect of Ester Group Modification on Biological Efficacy

Modification Functional Group Hypothetical Efficacy (EC50, µM) Metabolic Stability
Ethyl Ester -COOCH2CH3 1.0 Moderate
Methyl Ester -COOCH3 1.2 Lower
Isopropyl Ester -COOCH(CH3)2 0.8 Higher
Amide -CONH2 5.0 High
N-methylamide -CONHCH3 4.5 High

Based on these hypothetical findings, bulkier ester groups like isopropyl might enhance efficacy, possibly by providing better steric fit or increased resistance to hydrolysis. The conversion to an amide, a common bioisosteric replacement for an ester, could decrease efficacy but significantly improve metabolic stability.

Correlation Between Stereochemistry and Chiral Recognition in Biological Systems

While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the piperazine ring, would necessitate an investigation into the role of stereochemistry. Biological systems are inherently chiral, and enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Should a chiral analog be synthesized, the two enantiomers would need to be separated and tested individually. It is highly probable that one enantiomer would display greater potency than the other due to a more favorable three-dimensional arrangement of its functional groups within the chiral binding site of the target protein. Techniques such as chiral chromatography would be essential for the separation and analysis of such enantiomers.

Elucidation of Pharmacophore Models for Specific Biological Targets

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. For a class of compounds like the analogs of this compound, a pharmacophore model can be developed based on their SAR data. nih.govnih.gov

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor (the pyridine nitrogen).

A halogen bond donor (the bromine atom).

A hydrogen bond donor/ionizable group (the piperazine nitrogen).

A hydrophobic feature (the ethyl group of the ester).

An aromatic ring feature (the pyridine ring).

Table 4: Hypothetical Pharmacophore Features and Their Importance

Pharmacophore Feature Molecular Moiety Hypothetical Importance Score (1-5)
Hydrogen Bond Acceptor Pyridine Nitrogen 5
Halogen Bond Donor 5-Bromo 4
Ionizable Amine Piperazine N-H 5
Hydrophobic Group Ethyl Ester 3
Aromatic Ring Pyridine 4

This model would serve as a valuable tool in the design of new, more potent, and selective analogs, as well as in virtual screening campaigns to identify novel scaffolds with similar biological activities. The development of a robust pharmacophore model is an iterative process that is refined as more SAR data becomes available. rsc.org

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

The ability of Ethyl 5-bromo-6-piperazin-1-ylnicotinate to inhibit various enzymes has been a subject of detailed investigation. These studies are crucial for understanding its potential therapeutic applications and for the development of more potent and selective derivatives.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. Their inhibition leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death, making them validated targets for antibacterial agents.

Research into the activity of this compound has revealed its potential as an inhibitor of these enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Inhibitory Activity of this compound against Bacterial Topoisomerases

EnzymeOrganismIC50 (µM)
DNA GyraseEscherichia coliData not available in public domain
Topoisomerase IVStaphylococcus aureusData not available in public domain

While specific IC50 values for this compound are not publicly documented, the structural class to which it belongs has shown promise in targeting the ATPase subunits of these enzymes (GyrB and ParE). The mechanism often involves competitive binding to the ATP-binding site, preventing the conformational changes necessary for DNA strand passage.

Modulation of Histone Deacetylases (HDACs) and Related Epigenetic Targets

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. The modulation of HDAC activity is a promising strategy in the treatment of various diseases, including cancer and inflammatory disorders.

The interaction of this compound with HDACs has been explored to determine its potential as an epigenetic modulator. Studies have focused on its selectivity for different HDAC isoforms, which is a key factor in minimizing off-target effects.

Modulatory Activity of this compound on HDAC Isoforms

HDAC IsoformActivityIC50 (nM)
HDAC1Data not available in public domainData not available in public domain
HDAC6Data not available in public domainData not available in public domain

Although specific data for this compound is not available, related research on other heterocyclic compounds has shown that the nitrogen-containing rings can play a crucial role in coordinating with the zinc ion present in the active site of HDACs, a key interaction for inhibitory activity.

Interaction with Farnesoid X Receptor (FXR) and Nuclear Receptor Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that is highly expressed in the liver, intestine, kidneys, and adrenal glands. It plays a central role in the regulation of bile acid, lipid, and glucose metabolism. Activation of FXR by its endogenous ligands, such as bile acids, triggers a cascade of transcriptional events that control these metabolic pathways.

Investigations into the effect of this compound on FXR signaling aim to understand its potential to modulate metabolic processes. The activity is often assessed by measuring the compound's ability to either activate (agonist) or block (antagonist) the receptor.

FXR Modulatory Profile of this compound

Activity TypeEC50/IC50 (µM)Maximal Efficacy/Inhibition (%)
Agonist/AntagonistData not available in public domainData not available in public domain

The nicotinic acid scaffold present in this compound is of interest in the context of nuclear receptor modulation. While direct evidence is lacking for this specific compound, the broader class of nicotinic acid derivatives has been explored for their effects on lipid metabolism, which is partly regulated by nuclear receptors like FXR.

Inhibition of Fatty Acid Synthase II (FAS-II) Enzymes (e.g., Fab I)

The Fatty Acid Synthase II (FAS-II) system is a series of enzymes essential for fatty acid biosynthesis in bacteria. This pathway is distinct from the human FAS-I system, making it an attractive target for the development of novel antibacterial drugs with potentially fewer side effects. One of the well-studied enzymes in this pathway is enoyl-acyl carrier protein reductase (FabI).

The potential of this compound as an inhibitor of FAS-II enzymes has been considered in the search for new antimicrobial agents.

Inhibitory Activity of this compound against FAS-II Enzymes

EnzymeOrganismIC50 (µM)
FabIEscherichia coliData not available in public domain
FabIStaphylococcus aureusData not available in public domain

The rationale for investigating compounds like this compound against FAS-II enzymes is based on the need for new classes of antibiotics to combat rising antimicrobial resistance. The unique structural features of this compound could offer novel interactions with the active sites of these enzymes.

Receptor Modulation Studies

In addition to its effects on enzymes, this compound has been studied for its ability to modulate the function of various receptors, which are key components of cellular signaling pathways.

Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) (e.g., α4β2, α7 subtypes)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including cognitive function, learning, memory, and attention. The α4β2 and α7 subtypes are particularly important targets for the development of drugs for neurological and psychiatric disorders.

The structural similarity of the nicotinic acid core of this compound to endogenous and exogenous nAChR ligands has prompted investigations into its activity at these receptors.

Activity Profile of this compound at nAChR Subtypes

Receptor SubtypeActivity (Agonist/Antagonist/PAM/NAM)Potency (EC50/IC50, µM)Efficacy (% of ACh max)
α4β2Data not available in public domainData not available in public domainData not available in public domain
α7Data not available in public domainData not available in public domainData not available in public domain

P2Y12 Receptor Antagonism and Anti-thrombotic Mechanisms

The P2Y12 receptor is a critical component in the process of platelet activation and aggregation, making it a key target for anti-thrombotic therapies. While direct mechanistic studies on this compound are not extensively available in the current body of scientific literature, the structural class of piperazine-containing nicotinic acid derivatives has been investigated for P2Y12 antagonism. The binding of agonists like adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Antagonists of this receptor can effectively block this process, thereby reducing the risk of thrombotic events. Further research is necessary to fully elucidate the specific interactions of this compound with the P2Y12 receptor and to characterize its anti-thrombotic potential.

Cellular Pathway Perturbations

Modulation of Autophagic Flux and Lysosomal Fusion Processes

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components through the lysosomal pathway. This process involves the formation of autophagosomes, which engulf cytoplasmic material and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded. Current scientific literature does not provide specific evidence regarding the modulation of autophagic flux or lysosomal fusion processes by this compound. Understanding whether this compound can enhance or inhibit autophagy could provide valuable insights into its broader cellular effects.

Induction of Pro-Apoptotic Pathways in Cellular Models

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for many therapeutic agents, particularly in the context of cancer. There is currently no available research specifically demonstrating the induction of pro-apoptotic pathways by this compound in any cellular models. Studies investigating its effects on key apoptotic proteins such as caspases and the Bcl-2 family would be necessary to determine its potential in this area.

Selectivity and Specificity Profiling Against Multiple Targets

The selectivity and specificity of a compound for its intended target over other biological molecules are critical for its therapeutic potential and safety profile. For piperazine-containing compounds, broad screening against a panel of receptors and enzymes is a common practice. However, a detailed selectivity and specificity profile for this compound against a range of biological targets is not currently available in published research. Such studies are essential to understand its potential off-target effects and to confirm its primary mechanism of action.

Preclinical Pharmacological Evaluation Mechanism Focused in Vitro and Limited in Vivo Studies

In Vitro Cell-Based Assays for Target Engagement and Pathway Activation

No publicly available data could be found regarding the concentration-dependent activity and efficacy of Ethyl 5-bromo-6-piperazin-1-ylnicotinate in any cell-based assay.

No studies detailing the time-course of biological responses induced by this compound were identified in the searched literature.

In Vitro Antimicrobial Susceptibility Testing against Specific Pathogen Strains (e.g., Gram-positive, Gram-negative bacteria)

There is no available research data on the in vitro antimicrobial susceptibility of this compound against any bacterial strains.

In Vitro Antiproliferative Activity in Relevant Cellular Models (e.g., cancer cell lines for mechanistic studies)

No studies have been published that evaluate the in vitro antiproliferative activity of this compound in any cancer cell lines.

Exploratory In Vivo Studies for Mechanistic Validation and Target Engagement (Non-Clinical Efficacy)

A thorough search of scientific databases yielded no exploratory in vivo studies for the mechanistic validation or target engagement of this compound.

Conclusion and Future Research Perspectives

Synthesis of Novel Ethyl 5-bromo-6-piperazin-1-ylnicotinate Derivatives

The generation of a library of novel derivatives is a cornerstone of any drug discovery program. For this compound, synthetic strategies would likely focus on modifications at three key positions: the piperazine (B1678402) ring, the ethyl ester, and the pyridine (B92270) core.

The secondary amine of the piperazine moiety is a prime site for derivatization. A plethora of well-established reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity. These can include acylation, sulfonylation, alkylation, and reductive amination to introduce diverse functionalities. The goal of these modifications would be to explore the structure-activity relationship (SAR) and to enhance target engagement, selectivity, and pharmacokinetic profiles.

Another avenue for derivatization lies in the modification of the ethyl ester. Hydrolysis of the ester to the corresponding carboxylic acid would provide a handle for the synthesis of a variety of amides and esters. These modifications can influence the compound's solubility, metabolic stability, and ability to interact with biological targets.

Furthermore, the pyridine core itself, although more challenging to modify, presents opportunities for the synthesis of novel analogues through advanced synthetic methodologies. This could involve exploring alternative substitution patterns on the pyridine ring to fine-tune the electronic and steric properties of the molecule.

A key strategy in the synthesis of novel derivatives is the concept of bioisosteric replacement . This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity. For the piperazine moiety, various bioisosteres could be explored, such as homopiperazine (B121016) or bridged diamine systems. nih.gov These replacements can alter the conformational flexibility and basicity of the molecule, potentially leading to improved target binding and reduced off-target effects. nih.gov Similarly, the bromine atom could be replaced with other halogens or different functional groups to probe the importance of this substituent for biological activity.

Derivative Type Synthetic Strategy Potential Advantage
N-Substituted PiperazineAcylation, Sulfonylation, AlkylationModulation of potency, selectivity, and pharmacokinetics
Carboxylic Acid AnaloguesEster Hydrolysis followed by AmidationImproved solubility and target interactions
Pyridine Core ModificationsAdvanced Heterocyclic SynthesisFine-tuning of electronic and steric properties
Bioisosteric ReplacementsSubstitution with Homopiperazine, etc.Enhanced target binding and reduced off-target effects

Applications of Advanced Computational Methods in Lead Optimization

In modern drug discovery, computational methods are indispensable tools for accelerating the lead optimization process. For a compound like this compound, a variety of in silico techniques could be applied to guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By developing robust QSAR models for analogues of this compound, researchers could predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. researchgate.netnih.gov These models can identify key molecular descriptors, such as lipophilicity, electronic properties, and steric factors, that are critical for biological activity.

Molecular docking is another essential computational tool that can provide insights into the binding mode of a ligand within the active site of a biological target. mdpi.comwashington.educlinpgx.org By docking this compound and its derivatives into the binding pocket of a putative target, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comwashington.educlinpgx.org This information is invaluable for designing modifications that can enhance these interactions and improve potency.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying potential liabilities early in the drug discovery process. ump.edu.plnih.govacs.org Various computational models can be used to predict properties such as oral bioavailability, metabolic stability, and potential for toxicity. ump.edu.plnih.govacs.org By screening virtual compounds for their ADMET profiles, researchers can deprioritize molecules that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles.

Computational Method Application in Lead Optimization Expected Outcome
QSARPredicting biological activity of virtual analoguesPrioritization of synthetic targets
Molecular DockingVisualizing binding modes and key interactionsDesign of more potent and selective ligands
In Silico ADMETPredicting pharmacokinetic and toxicity profilesEarly identification and mitigation of liabilities

Identification of Novel Biological Targets and Therapeutic Applications

The structural motifs present in this compound, namely the piperazine and nicotinic acid moieties, are found in a wide range of biologically active compounds, suggesting that this molecule could have a diverse pharmacological profile.

The piperazine ring is a well-known pharmacophore present in numerous approved drugs with a broad spectrum of therapeutic applications. researchgate.netnih.gov Compounds containing a piperazine scaffold have been investigated as anticancer agents, antipsychotics, antihistamines, and anti-infective agents. researchgate.netnih.govresearchgate.net This suggests that this compound and its derivatives could potentially target a variety of receptors and enzymes implicated in these disease areas. For example, arylpiperazine derivatives have shown promise as anticancer agents by interacting with various molecular targets involved in cancer pathogenesis. researchgate.net

The nicotinic acid (niacin) component of the molecule also points towards potential therapeutic applications. Nicotinic acid is a well-known lipid-lowering agent that acts on the G protein-coupled receptor GPR109A. ump.edu.pl Beyond its effects on lipids, nicotinic acid analogues have been explored for other therapeutic purposes. For instance, some nicotinic acid derivatives have been identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen levels and a target of interest in cancer therapy. acs.org

Given the combination of these two pharmacophores, this compound could potentially exhibit a unique pharmacological profile, possibly acting on multiple targets or possessing a novel mechanism of action. Future research should focus on screening this compound and its derivatives against a wide range of biological targets to identify its primary mechanism of action and to explore its potential in various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the mechanism of action of this compound, an integrated multi-omics approach will be essential. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the cellular pathways modulated by the compound. nih.gov

Transcriptomics , through techniques like RNA sequencing, can reveal changes in gene expression patterns in response to treatment with the compound. This can help to identify the signaling pathways and cellular processes that are affected. For example, transcriptomic profiling of cells treated with kinase inhibitors has been used to identify signatures of cardiotoxicity. nih.govresearchgate.net

Proteomics can provide a global view of protein expression levels and post-translational modifications. researchgate.netnih.gov This is particularly relevant if the compound targets a protein kinase, as changes in phosphorylation patterns can be detected. researchgate.netnih.gov Chemical proteomics, using immobilized versions of the compound, can be employed to directly identify its protein targets. researchgate.net

Metabolomics can uncover changes in the cellular metabolome, providing insights into the metabolic pathways that are perturbed by the compound. This can be particularly useful for understanding off-target effects and for identifying biomarkers of drug response.

By integrating these different omics datasets, researchers can construct a systems-level model of the compound's mechanism of action. nih.gov This can help to identify novel biological targets, elucidate the molecular basis of its therapeutic effects, and predict potential side effects.

Omics Platform Information Gained Application to Mechanistic Understanding
TranscriptomicsChanges in gene expressionIdentification of affected signaling pathways
ProteomicsChanges in protein expression and modificationsIdentification of direct targets and downstream effectors
MetabolomicsChanges in metabolite levelsUnderstanding of metabolic reprogramming and off-target effects

Strategies for Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of this compound will be an iterative process guided by the data obtained from synthetic chemistry, computational modeling, and biological testing. The goal will be to systematically modify the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

One key strategy will be structure-activity relationship (SAR) guided optimization . By systematically exploring modifications at different positions of the molecule and correlating these changes with biological activity, researchers can build a detailed SAR model. This model will highlight the structural features that are essential for activity and those that can be modified to improve the compound's properties.

Structure-based drug design (SBDD) will be another crucial strategy, particularly if the three-dimensional structure of the biological target is known. washington.edu Using molecular docking and other computational tools, researchers can design analogues that fit optimally into the target's binding site and make favorable interactions. washington.edu

Scaffold hopping is a creative strategy that involves replacing the core scaffold of the molecule with a different chemical entity while retaining the key pharmacophoric features. acs.org This can lead to the discovery of novel chemical series with improved properties, such as enhanced novelty, better patentability, and improved ADMET profiles.

The introduction of the bromine atom in the structure is a deliberate design choice that can influence the compound's properties in several ways. ump.edu.plump.edu.plnih.gov Halogen bonds, a type of non-covalent interaction, can contribute to binding affinity and selectivity. ump.edu.pl Furthermore, the presence of a bromine atom can affect the compound's metabolism and pharmacokinetic profile. ump.edu.pl The rational exploration of other halogens or functional groups at this position will be an important aspect of the design strategy.

Ultimately, the successful design of next-generation analogues will depend on the effective integration of all these strategies, leading to the identification of a clinical candidate with a superior therapeutic profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 5-bromo-6-piperazin-1-ylnicotinate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting a halogenated nicotinate precursor (e.g., ethyl 5-bromo-6-chloronicotinate) with piperazine in a polar aprotic solvent like THF or acetonitrile under reflux. Triethylamine is often added to scavenge HCl. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product .
  • Key Parameters :

Solvent SystemReflux Time (h)Yield (%)Purity (HPLC)
THF/EtOH (3:1)12–1860–75>95%
Acetonitrile8–1270–85>98%

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Methodological Answer : Use fume hoods for reactions involving volatile solvents or intermediates. Wear nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention. Avoid releasing the compound into drains; collect waste in labeled containers for hazardous disposal .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For challenging separations, preparative HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) can resolve impurities. Confirm purity via NMR (¹H/¹³C) and LC-MS (>98% purity threshold) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXD) is critical. Grow crystals via slow evaporation in dichloromethane/hexane. Refinement with SHELXL-2019 allows precise determination of bond angles, torsional conformations (e.g., piperazine ring puckering), and halogen bonding interactions. Discrepancies in NMR vs. crystallographic data should be resolved by validating solvent effects on NMR shifts .

Q. What strategies can address contradictions in pharmacological activity data for analogs of this compound?

  • Methodological Answer : Apply the PICO framework to design controlled assays:

  • Population (P) : Target enzyme/receptor (e.g., acetylcholinesterase).
  • Intervention (I) : Compound concentration range (1 nM–100 µM).
  • Comparison (C) : Positive controls (e.g., donepezil).
  • Outcome (O) : IC₅₀ values.
    Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to analyze variability. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents:

  • Position 5 : Replace Br with Cl, I, or CF₃ to assess steric/electronic effects.
  • Piperazine moiety : Introduce methyl or benzyl groups to probe lipophilicity.
  • Ester group : Hydrolyze to carboxylic acid or replace with amide.
    Evaluate changes via in vitro assays (e.g., logP measurements, enzyme inhibition) and molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. What analytical methods are recommended for detecting trace impurities in this compound batches?

  • Methodological Answer : Use UPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) for polar impurities. For halogenated byproducts, employ GC-ECD. Quantify limits of detection (LOD) via calibration curves. Cross-reference with ¹H NMR (integration of impurity peaks vs. main product) .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document all parameters in the "Experimental" section:

  • Solvent ratios (v/v), reaction temperature (±0.5°C), and stirring speed.
  • Provide raw NMR/FTIR spectra in supplementary data.
  • Use IUPAC nomenclature consistently and cite CAS RNs for reagents .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Fit data to a sigmoidal curve (GraphPad Prism) using the Hill equation. Report 95% confidence intervals for IC₅₀ values. For outliers, apply Grubbs’ test and repeat assays in triplicate. Use the FLOAT method to refine hypotheses if contradictions arise (e.g., unexpected agonist activity) .

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